molecular formula C3H9ClFN B1449289 (R)-1-Fluoro-2-propylamine Hydrochloride CAS No. 273734-17-1

(R)-1-Fluoro-2-propylamine Hydrochloride

Cat. No. B1449289
M. Wt: 113.56 g/mol
InChI Key: FHXAJBGANRCCBG-AENDTGMFSA-N
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Description

®-1-Fluoro-2-propylamine Hydrochloride is a chemical compound with the following properties:



  • Chemical Formula : C₃H₉ClFN

  • Molecular Weight : 113.56 g/mol

  • IUPAC Name : ®-1-fluoropropan-2-amine hydrochloride

  • Smiles Notation : CC@@HCF.[H]Cl



Synthesis Analysis

The synthesis of this compound involves introducing a fluorine atom onto the propylamine backbone. Specific synthetic routes and methodologies may vary, but the goal is to achieve the desired stereochemistry (R configuration) at the chiral center.



Molecular Structure Analysis

The molecular structure consists of a three-carbon propyl chain with a fluorine atom attached to the second carbon. The chiral center at the first carbon gives rise to the ®-configuration. The hydrochloride salt forms due to protonation of the amine group.



Chemical Reactions Analysis

®-1-Fluoro-2-propylamine Hydrochloride can participate in various chemical reactions, including nucleophilic substitution, amidation, and other transformations typical of primary amines. These reactions are essential for its use as a building block in organic synthesis.



Physical And Chemical Properties Analysis


  • Solubility : It is likely soluble in polar solvents due to the presence of the hydrochloride salt.

  • Melting Point : The melting point can be determined experimentally.

  • Stability : It should be stored properly to prevent degradation.


Scientific Research Applications

1. Chemosensor Development

A study by Mahapatra et al. (2011) explored the use of triphenylamine-based fluorogenic probes, which could be related to compounds like (R)-1-Fluoro-2-propylamine Hydrochloride, for the selective detection of Cu2+ ions. These probes exhibited significant colorimetric and fluorescence changes upon the addition of Cu2+ among various metal ions tested, indicating their potential as useful chemosensors (Mahapatra, Hazra, Das, & Goswami, 2011).

2. Electrogenerated Chemiluminescence (ECL) Enhancement

In a study by Li and Zu (2004), the effect of a nonionic fluorosurfactant on the ECL of a ruthenium(II)/tri-n-propylamine system was investigated. This research could be pertinent to understanding how fluorinated compounds like (R)-1-Fluoro-2-propylamine Hydrochloride might influence ECL systems. The study found that the fluorosurfactant significantly enhanced the ECL signal, indicating potential applications in ECL analysis (Li & Zu, 2004).

3. Enzymatic Resolution of Fluorinated Compounds

Kometani et al. (1998) conducted enzymatic resolutions of 2-fluoro-2-arylacetic acids, which may have similarities to (R)-1-Fluoro-2-propylamine Hydrochloride. The research focused on enantioselective hydrolysis using Candida rugosa lipase, demonstrating improved selectivity with certain fluorine substitutions (Kometani, Isobe, Goto, Takéuchi, & Haufe, 1998).

4. Stereoselective Monofluoromethylation

A study by Liu, Zhang, and Hu (2008) on stereoselective monofluoromethylation of N-tert-butylsulfinyl ketimines provides insights into the stereoselective reactions of fluorinated amines, which could be relevant for (R)-1-Fluoro-2-propylamine Hydrochloride. The study found that pregeneration of a fluoro(phenylsulfonyl)methyl anion allowed for efficient and stereoselective monofluoromethylation (Liu, Zhang, & Hu, 2008).

5. Synthesis of Fluorinated Amphetamines

Research by Coutts, Benderly, and Mak (1980) on the synthesis of side-chain monofluorinated amphetamines, including methods for preparing R- and S-2-Amino-3-fluoro-1-phenylprupane, might provide insight into the synthetic routes relevant to (R)-1-Fluoro-2-propylamine Hydrochloride (Coutts, Benderly, & Mak, 1980).

Safety And Hazards


  • Toxicity : As with any chemical, proper handling and precautions are necessary.

  • Corrosiveness : The hydrochloride salt may be corrosive.

  • Safety Measures : Use appropriate protective gear and work in a well-ventilated area.


Future Directions

Research on this compound could explore:



  • Applications : Investigate potential applications in pharmaceuticals, agrochemicals, or materials science.

  • Derivatives : Synthesize derivatives with modified properties.

  • Biological Activity : Assess its biological effects.


Please note that this analysis is based on available information, and further research may yield additional insights12.


properties

IUPAC Name

(2R)-1-fluoropropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXAJBGANRCCBG-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Fluoro-2-propylamine Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IA Cumming, SL Degorce, A Aagaard… - Bioorganic & Medicinal …, 2022 - Elsevier
In this article, we report the discovery of a series of pyrimidopyridones as inhibitors of IRAK4 kinase. From a previously disclosed 5-azaquinazoline series, we found that switching the …
Number of citations: 1 www.sciencedirect.com

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